6-Ethynyl-1-methyl-1H-indole
Description
Significance of Indole (B1671886) Scaffold in Natural Products and Pharmaceuticals
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules. xml-journal.netrsc.org Its prevalence is evident in nature, forming the core of the essential amino acid tryptophan and a multitude of alkaloids derived from plants and marine organisms. rsc.orgfluorochem.co.ukresearchgate.net This widespread natural occurrence has inspired chemists to explore indole derivatives, leading to the discovery of numerous synthetic compounds with significant therapeutic value. acs.org
The indole nucleus is a key structural component in many approved drugs, including the anti-inflammatory agent indomethacin, the anti-migraine drug sumatriptan, and the anti-cancer vinca (B1221190) alkaloids. xml-journal.netacs.org Its ability to interact with a wide range of biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and nucleic acids, underscores its status as a "privileged scaffold" in drug discovery. acs.orgnih.gov The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. acs.org
Role of Ethynyl (B1212043) Moieties in Organic Synthesis and Drug Design
The ethynyl group (–C≡CH), a simple yet powerful functional group, has become a privileged structural element in medicinal chemistry and organic synthesis. acs.org Its rigid, linear geometry can act as a spacer or linker between different parts of a molecule, influencing conformation and binding. acs.org The terminal alkyne is a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgorganic-chemistry.org This reaction's high efficiency and specificity have made the ethynyl group a popular choice for creating libraries of compounds and for bioconjugation applications. acs.orgresearchgate.net
In drug design, the ethynyl group can serve as a bioisostere for other chemical groups, such as halogens or a phenyl ring, and can form weak hydrogen bonds, contributing to ligand-receptor interactions. nih.govbldpharm.com The introduction of an ethynyl moiety can significantly impact a molecule's metabolic stability and pharmacokinetic properties. acs.org
Overview of 6-Ethynyl-1-methyl-1H-indole within the Indole Family
This compound emerges as a molecule of significant interest by combining the privileged indole scaffold with the versatile ethynyl functional group. The methylation at the N1 position prevents the formation of N-H hydrogen bonds and can alter the electronic properties and metabolic stability of the indole ring. The ethynyl group at the C6 position of the benzene (B151609) ring portion of the indole provides a reactive handle for further functionalization, distant from the more electronically sensitive pyrrole (B145914) ring. This strategic placement allows for the construction of more complex molecules through reactions like cross-coupling and cycloadditions, without significantly perturbing the core indole structure's inherent binding capabilities. This makes this compound a valuable building block for creating diverse molecular libraries aimed at discovering new bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-ethynyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLCOJZMWRMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Ethynyl 1 Methyl 1h Indole and Its Derivatives
Regioselective Functionalization Strategies of Indoles
The indole (B1671886) ring system possesses multiple C-H bonds with varying degrees of reactivity, presenting a significant challenge for regioselective functionalization. chim.itacs.org The pyrrole (B145914) core is inherently electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution. chim.it If the C3 position is blocked, functionalization often occurs at the C2 position. chim.it In contrast, activating the C-H bonds on the benzenoid portion of the indole (positions C4, C5, C6, and C7) is considerably more difficult and typically requires specialized catalytic systems or the installation of directing groups. chim.itacs.orgresearchgate.netnih.gov
C-H Functionalization Approaches at Indole C2, C3, C4, C5, C6, C7 Positions
The direct functionalization of indole C-H bonds is a highly atom-economical approach to synthesize substituted indoles. chim.it While C3 and C2 functionalizations are common due to the intrinsic reactivity of the pyrrole ring, achieving selectivity at the less reactive C4, C5, C6, and C7 positions has been a major focus of synthetic innovation. chim.itacs.org
A predominant strategy to control regioselectivity involves the use of directing groups (DGs) attached to the indole nitrogen. acs.org These groups coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation. For instance, the installation of a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions. acs.orgnih.gov Similarly, using an N-P(O)tBu2 directing group can lead to C7 arylation with palladium catalysts or C6 arylation with copper catalysts. acs.orgnih.gov The development of removable directing groups is crucial for the practical application of these methods in complex syntheses. acs.orgnih.gov
The table below summarizes various approaches for the regioselective functionalization of the indole core.
| Target Position | Catalyst/Reagent | Directing Group (DG) | Reaction Type | Ref. |
| C2 | Rh(III) or Au(I) | N-protecting group (e.g., Pyridyl) | Alkynylation | nih.gov |
| C3 | Metal-free (Brønsted acid/base) | None (unprotected indole) | Alkenylation | nih.gov |
| C4 | Ru(II) | C3-carboxaldehyde | Diamidation | rsc.orgscispace.com |
| C4 | Rh(III) | C3-carboxaldehyde | Alkenylation | nih.gov |
| C5 | Ru(II) | C3-carboxaldehyde | Diamidation | rsc.org |
| C6 | Copper | N-P(O)tBu2 | Arylation | acs.orgnih.gov |
| C7 | Palladium | N-P(O)tBu2 | Arylation, Olefination, etc. | acs.orgnih.gov |
| C7 | Rhodium(II) | None (N-H indole) | Alkenylation | snnu.edu.cn |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for C-C bond formation. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a classic and highly effective method for the synthesis of ethynyl-substituted aromatics, including ethynylindoles. chim.it This reaction is particularly relevant for the synthesis of 6-ethynyl-1-methyl-1H-indole, which would typically start from a 6-halo-1-methyl-1H-indole precursor.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper salt, and a base) and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. The synthesis of challenging 6-substituted indoles has been highlighted as an important application of palladium-catalyzed methods. acs.org
| Substrate | Alkyne | Catalyst System | Base/Solvent | Product | Ref. |
| 6-Bromo-1-methyl-1H-indole | Trimethylsilylacetylene (B32187) | Pd(PPh3)2Cl2, CuI | Et3N / DMF | 1-Methyl-6-((trimethylsilyl)ethynyl)-1H-indole | chim.it (General) |
| o-Dihaloarenes | Imines | Pd(dba)2 / Ligand | NaOtBu / Toluene | Substituted Indoles | acs.org |
| o-Chlorononaflates | Imines | Pd(OAc)2 / Ligand | Cs2CO3 / Dioxane | 6-Substituted Indoles | acs.org |
Gold-Catalyzed Alkynylation and Annulation Reactions
Gold catalysis has emerged as a uniquely powerful tool for activating C-C multiple bonds, enabling a wide range of transformations including the synthesis and functionalization of indoles. unimi.itchalmers.se Gold catalysts, particularly Au(I) and Au(III) species, can catalyze the direct C-H alkynylation of the indole ring as well as complex annulation cascades to build fused heterocyclic systems. acs.orgnih.govresearchgate.net
Direct C-H alkynylation using gold catalysts often employs hypervalent iodine-alkyne reagents, such as TIPS-EBX. nih.govbeilstein-journals.org While many examples focus on the more reactive C2 and C3 positions, the principles could be extended to other positions through appropriate substrate design. nih.govbeilstein-journals.org Gold-catalyzed annulation reactions, starting from precursors like 2-alkynylanilines, provide an efficient route to the indole core itself, which can be functionalized in a one-pot sequence. nih.govorganic-chemistry.org This offers a streamlined approach to complex indole derivatives. unimi.itrsc.orgresearchgate.net
| Starting Material(s) | Catalyst | Reagent/Conditions | Product Type | Ref. |
| 2-Alkynylanilines | NaAuCl4 | EtOH, RT | 2-Substituted Indoles | organic-chemistry.org |
| Indole, TIPS-EBX | AuCl | CH2Cl2, RT | C3-Alkynylindole | nih.govbeilstein-journals.org |
| 1,2-Bis(alkynyl)-2-en-1-ones, Indoles | NaAuCl4·2H2O | DCE, RT | Indole-fused Polycycles | acs.org |
| N-Allyl-2-alkynylanilines, Diazo compounds | Gold Catalyst | - | Functionalized Indoles | rsc.org |
Rhodium-Catalyzed C-H Alkynylation
Rhodium catalysis offers a complementary approach for the direct C-H functionalization of indoles. mdpi.com Rhodium(III) catalysts, in particular, have been successfully employed for the C-H alkynylation of arenes and heterocycles. nih.gov The regioselectivity of these reactions can often be controlled through the use of directing groups. acs.org
Recent studies have demonstrated remarkable control over the site of alkynylation on the indole ring. acs.orgnih.gov By using a pivaloyl directing group on the indole nitrogen and judiciously choosing a silver(I) salt as an additive, researchers can selectively direct rhodium-catalyzed alkynylation to either the C2 or C4 position. acs.orgnih.gov While direct C6 alkynylation using this method has not been explicitly detailed, rhodium(II) catalysts have been shown to achieve C6-selective alkylation, suggesting the potential for adapting these systems for C6 alkynylation. snnu.edu.cn
| Indole Substrate | Directing Group | Catalyst System | Additive | Functionalized Position | Ref. |
| N-Pivaloyl Indole | Pivaloyl | [RhCpCl2]2 | AgOAc | C2-Alkynylation | acs.orgnih.gov |
| N-Pivaloyl Indole | Pivaloyl | [RhCpCl2]2 | Ag2O | C4-Alkynylation | acs.orgnih.gov |
| N-Pivaloyl Indole | Pivaloyl | [RhCp*Cl2]2 | Ag2CO3 | C2,C4-Dialkynylation | acs.orgnih.gov |
| 2-Substituted N-H Indole | None (H-bonding) | Rh2(S-PTTL)4 | - | C6-Alkylation | snnu.edu.cn |
Copper-Catalyzed Cyclization and Decarboxylative Reactions
Copper catalysts, being more abundant and less expensive than precious metals like palladium and rhodium, are highly attractive for the synthesis of indole derivatives. organic-chemistry.orgbohrium.com Copper-catalyzed reactions provide numerous pathways to the indole core and its analogs through cyclization and coupling reactions. nih.govrsc.org
Key copper-catalyzed methods include the intramolecular oxidative cyclization of N-substituted 2-vinylanilines to form the indole ring. nih.gov Another powerful strategy involves cascade reactions where multiple bonds are formed in a single operation. For example, a three-component reaction of terminal alkynes, salicylaldehydes, and indoles has been developed to synthesize complex bis-heterocycles via a copper-catalyzed tandem annulation. acs.org These methods are valuable for constructing the indole skeleton with specific substitution patterns that could serve as precursors for this compound.
| Reactants | Catalyst System | Reaction Type | Key Features | Ref. |
| N-Aryl/Sulfonyl-2-vinylanilines | Cu(OTf)2, TEMPO | Oxidative Cyclization | Uses O2 as terminal oxidant | nih.gov |
| 2-Alkynylanilines, Boronic acids | Cu(II) | Domino Coupling/Cyclization | Forms 1,2-disubstituted indoles | organic-chemistry.org |
| 3-Aminocyclobutenones, Internal alkynes | Copper catalyst | Cascade Cyclization | Forms fully substituted indoles | rsc.org |
| Terminal alkynes, Salicylaldehydes, Indoles | Cu(OTf)2, ZnI2 | Three-Component Tandem Cyclization | Forms indole-benzofuran bis-heterocycles | acs.org |
Metal-Free Synthetic Approaches for Ethynyl (B1212043) Indoles
While transition-metal catalysis dominates the field of C-H functionalization, the development of metal-free alternatives is a growing area of interest due to benefits in cost, sustainability, and the avoidance of toxic metal residues in final products. researchgate.net
Metal-free approaches for indole functionalization have been successfully developed, particularly for the reactive C3 position. nih.gov For instance, a transition-metal-free C3-alkenylation has been reported using sequential Brønsted acid and base catalysis. nih.gov More relevant to the functionalization of the benzene (B151609) ring, a metal-free, chelation-assisted C-H borylation has been achieved at the C4 and C7 positions using BBr3 and a pivaloyl directing group. acs.orgnih.gov The resulting borylated indoles are versatile intermediates that can be converted to a variety of functional groups through subsequent reactions, potentially including ethynylation via cross-coupling. The direct metal-free C-H alkynylation of indoles, especially at the less reactive C6 position, remains a significant synthetic challenge.
| Substrate | Reagent(s) | Directing Group | Product/Intermediate | Position | Ref. |
| Indole, Aliphatic Aldehyde | Benzenesulfinic acid, DBU | None | 3-Alkenylindole | C3 | nih.gov |
| N-Pivaloyl Indole | BBr3 | Pivaloyl | C7-Borylated Indole | C7 | acs.orgnih.gov |
| C3-Pivaloyl Indole | BBr3 | Pivaloyl | C4-Borylated Indole | C4 | acs.orgnih.gov |
Precursor Synthesis and Derivatization Strategies
The construction of the this compound framework can be approached through various synthetic routes, primarily involving the formation of the indole core followed by the introduction of the ethynyl moiety, or by utilizing precursors that already contain the alkyne functionality.
Synthesis from Substituted Anilines and Alkynes
A prominent strategy for indole synthesis involves the cyclization of substituted anilines with alkynes. Palladium-catalyzed annulation of anilines with bromoalkynes, for instance, provides a direct route to 2-substituted indoles with high regioselectivity. acs.org While not a direct synthesis of this compound, this methodology highlights the power of transition metal catalysis in forming the indole ring. The general mechanism involves an initial Sonogashira coupling followed by an intramolecular cyclization. nih.govscispace.com
Another powerful method is the rhodium-catalyzed oxidative coupling of acetanilides with internal alkynes. This approach allows for the synthesis of highly functionalized indoles from simple starting materials. acs.org The regioselectivity is often dictated by steric factors on the aniline (B41778) ring. acs.org
The Larock indole synthesis is another key method, involving the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne. This reaction has been instrumental in the total synthesis of complex natural products containing the indole moiety. rsc.org
A one-pot synthesis of 2-substituted indoles can be achieved from anilines and phenylacetylene (B144264) using a palladium catalyst like Pd(PPh3)2Cl2. nih.gov This method offers a convenient route to various indole derivatives.
| Starting Materials | Catalyst/Reagents | Product Type | Ref. |
| Anilines and Bromoalkynes | Palladium catalyst | 2-Substituted Indoles | acs.org |
| Acetanilides and Internal Alkynes | Rhodium(III) catalyst | Highly Functionalized Indoles | acs.org |
| o-Haloanilines and Disubstituted Alkynes | Palladium catalyst | Substituted Indoles | rsc.org |
| Anilines and Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 2-Substituted Indoles | nih.gov |
Synthesis from Indole-Based Starting Materials
When starting with a pre-formed indole ring, the primary challenge lies in the regioselective introduction of the ethynyl group at the C6 position. Direct C-H functionalization has emerged as a powerful tool for this purpose. However, the inherent reactivity of the indole ring often favors substitution at the C2 or C3 positions. rsc.org
To achieve C6-functionalization, a common strategy involves the use of directing groups. For example, a pyrimidinyl group attached to the indole nitrogen can direct rhodium-catalyzed C-H activation and subsequent annulation to form 2,3-difunctionalized indoles. thieme-connect.com While not directly leading to 6-ethynylation, this demonstrates the principle of directing group-assisted C-H functionalization. More specific to C6-functionalization, a pivaloyl directing group at the C3 position has been used to achieve C4-arylation, and N-P(O)tBu2 has been employed for C6-arylation. nih.gov These examples underscore the potential for directing group strategies to be adapted for C6-ethynylation.
The synthesis of ethynylindoles can also be achieved from appropriately substituted indole precursors. For instance, 5-ethynyl-1H-indole has been synthesized and used as a precursor for more complex derivatives. rsc.org The synthesis of 3-ethynyl-1-methyl-1H-indole has also been reported. mdpi.comnih.gov
| Starting Material | Reagents/Method | Product | Ref. |
| 1H-Indole | 1. Protection (e.g., pyrimidinyl) 2. C-H activation/functionalization | Functionalized Indole | thieme-connect.com |
| Indole with C3 directing group (e.g., pivaloyl) | Ar-I, Pd(PPh3)2Cl2, Ag2O, DBU | C4-Arylated Indole | nih.gov |
| Indole with N-directing group (e.g., N-P(O)tBu2) | Diaryliodonium triflate, CuO | C6-Arylated Indole | nih.gov |
| 5-Iodoindole | Terminal alkyne, Pd/Cu catalyst (Sonogashira coupling) | 5-Ethynylindole | rsc.org |
Introduction of the Ethynyl Group through Various Chemical Transformations
The Sonogashira cross-coupling reaction is a cornerstone for introducing an ethynyl group onto an aromatic ring. This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl halide is highly efficient. To synthesize this compound, a suitable precursor would be 6-halo-1-methyl-1H-indole (e.g., 6-iodo-1-methyl-1H-indole). Reaction with a protected alkyne like trimethylsilylacetylene followed by deprotection would yield the desired product.
Another method involves the use of (bromoethynyl)benzene (B1266612) in a nickel-catalyzed reaction with 1-methyl-1H-indole, which can lead to bis(indolyl)alkenes. rsc.org While this specific outcome is not the target compound, it highlights the reactivity of ethynylating agents with indoles.
The synthesis of 2-substituted indoles can also be achieved via the palladium-catalyzed cyclization of 2-alkynylanilines. mdpi.comsci-hub.se This strategy involves the pre-installation of the alkyne on the aniline precursor before the indole ring formation.
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.
Role of Directing Groups in Regioselectivity
Directing groups are pivotal in overcoming the intrinsic reactivity patterns of the indole nucleus, enabling functionalization at less favored positions like C4, C5, C6, and C7. rsc.org These groups typically coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.
For instance, an N-pyrimidinyl group on the indole nitrogen has been shown to direct rhodium-catalyzed C-H activation. thieme-connect.com The nitrogen atoms of the pyrimidine (B1678525) likely coordinate to the rhodium center, positioning it for ortho-C-H activation of the aniline ring, which then participates in the annulation with an alkyne.
In a similar vein, an o-methoxyphenyl (OMP) group on an indole-2-carboxamide has been used to control the regioselectivity of [4+3] annulation reactions. acs.org An intramolecular hydrogen bond between the methoxy (B1213986) group and the amide NH renders the indole NH more acidic and prone to deprotonation, thereby directing the initial N-allylic alkylation. acs.org
The choice of directing group is critical. For example, in the arylation of indoles, a pivaloyl group at C3 directs functionalization to the C4 position, while an N-P(O)tBu2 group directs it to the C6 position. nih.gov This highlights the subtle interplay between the electronic and steric properties of the directing group and the catalyst in determining the site of reaction.
| Directing Group | Position of Functionalization | Metal Catalyst | Ref. |
| N-Pyrimidinyl | C2, C3 (via annulation) | Rhodium | thieme-connect.com |
| C3-Pivaloyl | C4 | Palladium | nih.gov |
| N-P(O)tBu2 | C6 | Copper | nih.gov |
| o-Methoxyphenyl (on C2-carboxamide) | N1 (initial step) | Lewis Base | acs.org |
Catalytic Cycle Elucidation (e.g., Pd(II) metallacycle formation)
Palladium catalysis is central to many of the synthetic methods discussed. The catalytic cycles often involve the interconversion of palladium between different oxidation states, typically Pd(0), Pd(II), and sometimes Pd(IV). snnu.edu.cnnih.gov
In the context of C-H functionalization, a common pathway involves a Pd(II) catalyst. The cycle can be initiated by the coordination of the indole to the Pd(II) center. In directing group-assisted reactions, the directing group facilitates the formation of a palladacycle intermediate through C-H activation. This step is often the rate-determining step.
For example, in the alkenylation of indoles, an electrophilic Pd(II) catalyst is proposed to undergo C-H activation to form a σ-alkyl complex. beilstein-journals.org Subsequent β-hydride elimination yields the alkenylated indole and a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst. beilstein-journals.org
In some cases, a Pd(0)/Pd(II) cycle is operative. This is typical for cross-coupling reactions like the Sonogashira reaction. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the copper acetylide and subsequent reductive elimination to give the final product and regenerate the Pd(0) catalyst.
The formation of a Pd(II) metallacycle is a key feature in many C-H activation reactions. For instance, in the norbornene-mediated Catellani reaction, direct palladation at the N1-position of indole leads to the formation of a palladacycle, which is a key intermediate in the catalytic cycle for C2-alkylation. longdom.org
Transition State Analysis and DFT Calculations in Alkynylation Reactions
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions, including the alkynylation of indole derivatives. While specific DFT studies detailing the transition state for the synthesis of this compound are not extensively available in peer-reviewed literature, analysis of related reactions provides significant insight into the factors governing regioselectivity and reaction energetics. These computational models are crucial for understanding reaction pathways, predicting outcomes, and designing more efficient synthetic methodologies.
The alkynylation of the indole core, particularly on the benzene ring, is a synthetic challenge due to the multiple potential reaction sites (C4, C5, C6, and C7). The intrinsic electronic properties of the indole nucleus favor functionalization at the C3 position, followed by the C2 position within the pyrrolic ring. snnu.edu.cnresearchgate.net Overcoming this inherent reactivity to achieve selective alkynylation on the carbocyclic ring typically requires strategic use of directing groups and carefully optimized catalytic systems. DFT calculations are instrumental in these cases to understand how a catalyst and substrate interact to favor one position over another.
For instance, in palladium-catalyzed C-H functionalization reactions, DFT calculations help to model the entire catalytic cycle, including oxidative addition, concerted metalation-deprotonation (CMD), and reductive elimination. acs.orglibretexts.orgrsc.org The CMD step is often identified as the regioselectivity-determining and rate-limiting step. acs.orgnih.gov In this step, the transition state involves the cleavage of a C-H bond and the formation of a carbon-metal bond. The relative activation energies (ΔG‡) for the formation of different palladacycle intermediates via C-H activation at each possible position determine the regiochemical outcome of the reaction.
A study on the Pd(II)-catalyzed C4-selective alkynylation of 3-formyl indoles using a transient directing group provides a relevant model. DFT calculations were employed to determine the energy barriers for C-H activation at the C4 and C2 sites. The results showed that the transition state leading to C4-palladation was energetically more favorable than the one for C2-palladation, thus explaining the observed experimental regioselectivity. acs.org This type of analysis, comparing the transition state energies for C-H activation at different positions, would be directly applicable to understanding the C6-alkynylation of 1-methyl-1H-indole.
Similarly, DFT calculations have been used to investigate the regioselectivity of other functionalizations on the indole benzene ring. In a study on the acid-catalyzed chlorination of indole, DFT was used to calculate the transition state structures and activation energies for electrophilic attack at the C5, C6, and C7 positions. researchgate.net The calculations revealed that chlorination at the C6 position was the most favorable, having the lowest activation energy. researchgate.net Although this is not a metal-catalyzed alkynylation, it demonstrates the utility of DFT in predicting the inherent reactivity of the different positions on the indole's carbocyclic ring.
The table below presents comparative computational data from a study on the Ir(III)-catalyzed amidation of N-acylindoles, which illustrates how DFT is used to compare the energetics of C-H activation at different positions on the indole ring. While the reaction and catalyst differ from a typical Sonogashira alkynylation, the principles of analyzing transition state energies to predict regioselectivity are analogous.
Table 1: Calculated Activation Barriers for Iridation at C2 vs. C7 Positions of N-Acylindole nih.gov
| Transition State | Pathway | Relative Free Energy (kcal/mol) | Description |
| II-TS | C2-H Activation | 17.3 | Overall activation barrier for C2-H iridation from the initial complex. |
| III-TS | C7-H Activation | 16.3 | Overall activation barrier for C7-H iridation from the initial complex. |
This data is for the Ir(III)-catalyzed amidation of N-acylindole and serves as an illustrative example of how DFT is used to determine regioselectivity by comparing transition state energies. The C7 activation is shown to be slightly more favorable in this specific system. nih.gov
In the context of synthesizing this compound, a hypothetical DFT study would likely model the Sonogashira coupling of 6-halo-1-methyl-1H-indole with a terminal alkyne. The calculations would focus on the key transition states of the palladium catalytic cycle. The rate-determining step in such copper-free Sonogashira reactions is often found to be the reductive elimination or the formation of a π-alkyne-palladium complex. libretexts.org A comprehensive computational analysis would map the free energy profile of the entire reaction, identifying the structures of all intermediates and transition states, thereby providing a detailed mechanistic picture and rationalizing the conditions required for an efficient synthesis of this compound.
Biological Activities and Mechanistic Insights of 6 Ethynyl 1 Methyl 1h Indole Analogs
Indole (B1671886) Scaffold as a Pharmacophore in Drug Discovery
The indole scaffold is a fundamental pharmacophore in drug discovery, forming the structural basis for numerous approved drugs and clinical candidates. nih.govmdpi.com Its versatility allows it to serve as a template for designing ligands that can bind to a wide range of receptors and enzymes. frontiersin.orgmdpi.com The indole ring's aromatic nature and the nitrogen atom's ability to act as both a hydrogen bond donor and acceptor are crucial for its interactions with biological macromolecules. mdpi.com
The structural diversity of indole derivatives is vast, with substitutions at various positions of the indole ring leading to a broad spectrum of pharmacological activities. nrfhh.comajchem-b.com This has led to the development of indole-based compounds targeting an extensive range of conditions, including cancer, microbial infections, and viral diseases. nih.govresearchgate.net The ability to modify the indole core allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing their efficacy and selectivity. mdpi.com
Naturally occurring indole alkaloids, such as vinblastine (B1199706) and vincristine, have long been used as anticancer agents, highlighting the inherent potential of this scaffold. mdpi.com Synthetic indole derivatives like Sunitinib, a multi-tyrosine kinase inhibitor, further underscore the scaffold's importance in modern oncology. mdpi.com The indole nucleus is a key building block in the development of new therapeutic agents, with ongoing research continually uncovering novel applications. nih.govbenthamdirect.com
Structure-Activity Relationship (SAR) Studies of Ethynyl (B1212043) Indoles
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key structural features responsible for their biological activity. oncodesign-services.comdrugdesign.org For indole derivatives, SAR studies have revealed that the nature and position of substituents on the indole ring significantly influence their pharmacological effects. mdpi.comresearchgate.net
Specifically for ethynyl indoles, the introduction of an ethynyl group (-C≡CH) can profoundly impact a molecule's interaction with its biological target. This group can participate in various non-covalent interactions and can also serve as a reactive handle for further chemical modifications. In the context of 6-ethynyl-1H-indole derivatives, research has shown that substitutions at other positions, particularly C-3, are critical for activity.
Similarly, studies on other indole derivatives have shown that N-methylation, as in 6-Ethynyl-1-methyl-1H-indole, can impact receptor binding affinity. For example, N-methylated indole propanoic acid derivatives were found to have significantly reduced activity as GPR40 agonists compared to their N-H counterparts, suggesting the indole N-H group may be crucial for hydrogen bonding with the receptor. nih.gov
Mechanisms of Action for Indole-Based Bioactive Compounds
Indole-based compounds exert their biological effects through a wide array of mechanisms, a testament to the scaffold's versatility. mdpi.combenthamdirect.com Their ability to mimic the structure of endogenous molecules, such as tryptophan, allows them to interact with a diverse set of biological targets. jocpr.com
A primary mechanism for many anticancer indole derivatives is the inhibition of protein kinases. nih.govnih.gov Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the action of specific kinases, such as EGFR and SRC, indole compounds can halt the uncontrolled growth of cancer cells. nih.gov For example, a study on C-3-substituted 6-ethynyl-1H-indole derivatives identified a potent and selective inhibitor of PAK4, which in turn mitigates TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov
Another significant mechanism is the disruption of microtubule dynamics. mdpi.comnih.gov Compounds like vinca (B1221190) alkaloids bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. mdpi.com This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). nih.gov
Indole derivatives can also induce apoptosis through pathways independent of microtubule inhibition. This can involve the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, which are the executioner enzymes of apoptosis. nih.govnih.gov Furthermore, some indole compounds act as topoisomerase inhibitors, interfering with DNA replication and repair, or as histone deacetylase (HDAC) inhibitors, which alter gene expression. nrfhh.combenthamdirect.com
Biological Applications of Indole Derivatives
The diverse mechanisms of action of indole derivatives translate into a broad range of potential therapeutic applications. nih.govnrfhh.com
The anticancer potential of indole derivatives is one of the most extensively studied areas. mdpi.comnih.govresearchgate.net Their ability to target various hallmarks of cancer, including proliferation, metastasis, and survival, makes them promising candidates for cancer therapy. nih.gov
A significant finding in this area is the development of a C-3-substituted 6-ethynyl-1H-indole derivative as a potent and selective PAK4 inhibitor. nih.gov This compound, referred to as compound 55 in the study, demonstrated excellent inhibitory activity against PAK4 with a Ki of 10.2 nmol/L. It displayed superior anti-migratory and anti-invasive properties against lung (A549) and melanoma (B16) cancer cell lines and showed potent in vivo efficacy in inhibiting lung metastasis in animal models. nih.gov
The antiproliferative activity of various indole analogs has been demonstrated against a wide range of cancer cell lines. mdpi.commdpi.com For instance, indole-chalcone derivatives have shown potent antiproliferative activity against multiple human cancer cell lines with IC₅₀ values in the nanomolar range. mdpi.com
| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 6-Ethynyl-1H-indole derivative (compound 55) | A549 (Lung), B16 (Melanoma) | Ki = 10.2 nmol/L (for PAK4) | PAK4 inhibition, Anti-metastatic | nih.gov |
| Indole-chalcone derivative (compound 4) | HeLa, A549, MCF-7, etc. | 6 - 35 nM | Tubulin and TrxR inhibition | mdpi.com |
| Quinoline-indole derivative (compound 13) | Various cancer cell lines | 2 - 11 nmol/L | Anti-tubulin (colchicine binding site) | nih.gov |
| Benzimidazole-indole derivative (compound 8) | Various cancer cell lines | Average IC₅₀ = 50 nmol/L | Tubulin polymerization inhibition | nih.gov |
Indole and its derivatives have demonstrated significant activity against a spectrum of microbial pathogens, including bacteria and fungi. nih.govnrfhh.comresearchgate.net The growing problem of antibiotic resistance has spurred research into new antimicrobial agents, and indole derivatives represent a promising class of compounds. nrfhh.com
The antimicrobial mechanism of indole derivatives can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial signaling pathways. researchgate.netacs.org For example, certain 3-substituted indole derivatives have shown better activity against Gram-positive bacteria than Gram-negative bacteria. scirp.org
In terms of antifungal activity, indole derivatives have been effective against various fungal pathogens, including strains of Candida. turkjps.org Some indole-linked triazole derivatives have exhibited excellent antifungal activities against Candida albicans. turkjps.org
| Compound Type | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Indole-thiadiazole (compound 2c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |
| Indole-triazole (compound 3c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |
| Indole derivatives | Staphylococcus aureus, MRSA, E. coli | 3.125 - 50 µg/mL | turkjps.org |
The indole scaffold is present in several antiviral drugs, and research continues to explore new indole-based compounds for the treatment of viral infections, including HIV and Hepatitis C Virus (HCV). nih.govnih.govresearchgate.net Marketed drugs like Arbidol (umifenovir) and Delavirdine contain an indole core. nih.gov
Indole derivatives can inhibit viral replication at various stages of the viral life cycle. nih.gov Some act as entry and fusion inhibitors, preventing the virus from gaining access to the host cell. nih.gov This is the mechanism of action for Arbidol. nih.gov Others, particularly in the context of HIV, are non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov They bind to the reverse transcriptase enzyme, a critical component for HIV replication, and inhibit its function. nih.gov
Structure-activity relationship studies of indole-based compounds targeting the HIV-1 gp41 protein, which is involved in viral fusion, have led to the development of potent inhibitors. nih.govacs.org For example, certain 6-6' linked bisindole compounds have shown submicromolar activity against both cell-cell and virus-cell fusion, with the most active compounds being effective against HIV strains resistant to the fusion inhibitor T20. nih.gov
| Compound Type | Virus | Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| 6-6' linked bisindole (compound 6j) | HIV-1 | EC₅₀ = 0.2 µM | Fusion inhibitor (gp41 target) | nih.gov |
| Tetrahydroindole derivative (compound 3) | HCV (gt 1b and 2a) | EC₅₀ = 7.9 µM (gt 1b), 2.6 µM (gt 2a) | Anti-HCV | nih.gov |
| 5,6-dihydroxyindole carboxamide (compound II) | HIV-1 | IC₅₀ = 1.4 µM | Integrase inhibitor | frontiersin.org |
Anti-inflammatory Applications
There is no available data from scientific studies specifically investigating the anti-inflammatory properties of this compound analogs. Although indole-containing compounds have been explored for anti-inflammatory effects, research has not yet focused on this specific chemical series.
Other Therapeutic Potentials (e.g., anti-diabetic, anti-tubercular, neurological)
Similarly, a thorough review of scientific literature reveals no specific studies on the anti-diabetic, anti-tubercular, or neurological applications of this compound analogs. The general potential of the indole nucleus in these therapeutic areas is recognized, but specific research into the efficacy and mechanisms of action of this compound derivatives is absent from the current body of scientific publications.
Applications in Chemical Biology and Materials Science
6-Ethynyl-1-methyl-1H-indole as a Building Block for Complex Architectures
The indole (B1671886) nucleus is recognized as a "privileged" structure in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with significant therapeutic potential. rsc.orgbeilstein-journals.org this compound serves as a key starting material or intermediate for constructing more elaborate molecules, particularly in drug discovery.
Research has demonstrated the utility of the 6-ethynyl-1H-indole skeleton in developing potent and selective kinase inhibitors. For instance, a series of C-3-substituted 6-ethynyl-1H-indole derivatives were synthesized and identified as highly specific inhibitors of p21-activated kinase 4 (PAK4), a protein implicated in cancer progression and metastasis. nih.gov In these complex structures, the 6-ethynyl-indole core acts as a foundational scaffold, with the ethynyl (B1212043) group providing a vector for further modification or interaction within the kinase binding site. nih.gov The synthesis of these complex inhibitors often involves multi-step sequences where the indole is constructed or functionalized early in the process. Palladium-catalyzed cross-coupling reactions are frequently employed to build the indole core or to modify it. mdpi.com
The synthesis of complex heterocyclic systems can also leverage N-methylated indole precursors. For example, (1-methyl-1H-indol-5-yl)boronic acid pinacol (B44631) ester, an isomer of the title compound, has been used in Suzuki coupling reactions to create complex molecules containing linked aromatic systems, such as 5-(2-((2-chlorophenyl)ethynyl)pyridin-3-yl)-1-methyl-1H-indole. mdpi.com This highlights the role of the N-methyl indole unit as a versatile building block for creating extended π-conjugated systems.
| Complex Architecture Example | Scaffold | Synthetic Application | Reference |
| PAK4 Inhibitors | 6-Ethynyl-1H-indole | Structure-based design of selective anti-cancer agents to inhibit lung metastasis. | nih.gov |
| Fused Heterocycles | 1-Methyl-1H-indole | Suzuki coupling to form linked pyridinyl-indole systems for materials or biological screening. | mdpi.com |
| Indole Alkaloids | Indole core | The indole moiety is a central component in many natural product syntheses, such as perophoramidine. | rsc.org |
Integration into Molecular Probes and Biosensors (e.g., fluorescent probes)
The intrinsic photophysical properties of the indole ring, which is the fluorophore in the amino acid tryptophan, make it an attractive component for molecular probes. researchgate.net The luminescence of indole derivatives can be sensitive to the local environment, allowing for the design of sensors that respond to specific analytes or biological events. researchgate.net
The 6-ethynyl group on the 1-methyl-1H-indole scaffold is particularly valuable for probe development due to its utility in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org This reaction allows for the efficient and specific conjugation of the indole unit to other molecules, such as biomolecules or reporter groups. A modular approach using an ethynyl-modified building block enables the creation of libraries of fluorescent probes by clicking various dye azides onto the scaffold. acs.org
This strategy has been successfully applied to create hybridization-sensitive fluorescent probes for DNA and RNA. acs.org In this design, a non-nucleosidic building block containing an ethynyl group is incorporated into an oligonucleotide. acs.org Following synthesis, a fluorescent dye azide (B81097) is "clicked" onto the alkyne. The resulting probe often exhibits a significant increase in fluorescence (a "light-up" effect) upon hybridization to its target nucleic acid sequence. acs.org The this compound scaffold is well-suited for such applications, where the indole could modulate the electronic properties of the attached dye or act as a fluorescent reporter itself.
| Probe Type | Role of this compound | Mechanism | Reference |
| Hybridization-Sensitive DNA/RNA Probes | Provides the "clickable" alkyne handle for dye conjugation. | The ethynyl group is used in a CuAAC reaction to attach a fluorophore. Fluorescence properties change upon probe hybridization to its target sequence. | acs.org |
| Ratiometric Emission Probes | The indole moiety can serve as part of the core fluorophore system. | The probe exhibits a shift in its emission wavelength or a change in the ratio of two emission peaks in response to environmental changes, such as pH. | researchgate.net |
| Luminescent Metal Complex Probes | The indole can be part of a larger ligand system that coordinates to a metal center (e.g., Iridium(III)). | The resulting metal complex can bind to DNA and display luminescence, useful for sensing and imaging nucleic acid structures. | sciengine.comresearchgate.net |
Development of Advanced Functional Materials
The combination of a conjugated heterocyclic system (indole) and a reactive functional group (alkyne) makes this compound a candidate for the synthesis of advanced functional materials with applications in optoelectronics and materials science.
The ethynyl group is a key functional group for constructing organometallic and carbon-rich materials. liverpool.ac.uk For instance, ethynyl-indole derivatives can act as ligands that coordinate to metal centers like Ruthenium(II) or Gold(I). liverpool.ac.ukpublish.csiro.au The resulting metal alkynyl complexes can be viewed as "molecular wires," where the extended π-conjugation across the metal-alkynyl-indole bridge facilitates electronic communication. publish.csiro.au These materials are studied for their redox properties, nonlinear optics, and potential use in molecular electronics. researchgate.netliverpool.ac.uk The N-methyl group on the indole can influence solubility and prevent N-H related side reactions during synthesis.
Furthermore, the Sonogashira cross-coupling reaction of ethynyl-indoles with aryl halides is a powerful method for creating phenylene-ethynylene structures. researchgate.net These are highly conjugated systems known for their strong emission properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and other optoelectronic devices. researchgate.net The tuneable electronic nature of the indole ring allows for the rational design of these materials to achieve desired photophysical properties. researchgate.net
| Material Class | Role of this compound | Key Properties & Applications | Reference |
| Organometallic Polymers/Complexes | Acts as a terminal alkynyl ligand ("end-capper") or a bridging ligand for metal centers (e.g., Ru, Fe, Au). | Molecular wires, redox-active materials, potential for catalysis and molecular electronics. | liverpool.ac.ukpublish.csiro.au |
| Conjugated Polymers (Poly-phenylene-ethynylenes) | Serves as a monomer in polymerization reactions (e.g., via Sonogashira coupling). | High electronic delocalization, strong fluorescence, applications in OLEDs and solar cells. | researchgate.net |
| Coordination Polymers | The indole nitrogen can possess Lewis base properties, allowing coordination to metal ions like Cu(I). | Formation of extended supramolecular frameworks with potential catalytic or sensing functions. | publish.csiro.au |
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for screening against biological targets. The indole is an ideal scaffold for such libraries due to its biological relevance and the numerous positions on the ring that can be functionalized. rsc.orgbeilstein-journals.org
This compound is an excellent starting point for library synthesis. The ethynyl group provides a versatile handle for diversification using robust and high-yielding reactions. A key reaction is the Sonogashira-Hagihara coupling, which can be performed on solid supports to attach a wide variety of aryl or heteroaryl groups to the indole core. beilstein-journals.org This allows for the creation of a library of unique alkynyl-substituted indoles from a common intermediate. beilstein-journals.org
Another powerful technique is the "split-combine" synthesis strategy, which can be used to generate vast libraries of modified DNA aptamers. rsc.org In this approach, an initial library of alkyne-modified oligonucleotides is split into several portions. Each portion is reacted with a different azide-containing small molecule (such as an azide derivative of indole) via a CuAAC click reaction. rsc.org The portions are then combined and subjected to selection for binding to a target protein. This method leverages the efficiency of click chemistry with the power of combinatorial selection to identify highly specific binding partners. The ethynyl group of this compound makes it a suitable building block for incorporation into such screening libraries, either as the alkyne component or as a precursor to an azide-functionalized version.
| Library Synthesis Strategy | Role of this compound | Example Reaction | Reference |
| Solid-Phase Synthesis | Serves as the core scaffold, with the ethynyl group as a point of diversification. | Sonogashira coupling with various aryl halides to generate a library of arylethynyl-indoles. | beilstein-journals.org |
| Structure-Activity Relationship (SAR) Studies | The 6-ethynyl-indole core is the constant region, while other positions (e.g., C3) are varied. | Synthesis of a series of C3-substituted derivatives to optimize biological activity against a target like PAK4 kinase. | nih.gov |
| Click-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) | Precursor to an azide derivative or used as the alkyne-modified component for "clicking" onto a library. | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to functionalize a DNA library with indole moieties. | rsc.org |
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and predict the reactivity of indole (B1671886) derivatives. researchgate.net Such calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties, which are often compared with experimental data from spectroscopic studies to validate the computational model. researchgate.net
Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map uses a color scale to identify electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack), thereby predicting how the molecule will interact with other chemical species. researchgate.net For indole systems, the π-rich ring system typically shows negative potential, while the N-H proton (in unsubstituted indoles) shows positive potential.
Quantum-chemical calculations have also been applied to understand reaction thermodynamics, for instance, confirming the preference for the formation of free ethynylpyrroles in certain synthesis pathways. mdpi.com While specific calculations for 6-ethynyl-1-methyl-1H-indole are not extensively detailed in the literature, the established methodologies used for analogous indole and ethynyl-containing compounds provide a robust framework for predicting its electronic characteristics.
| Parameter | Description | Typical Significance for Indole Derivatives |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates susceptibility to electrophilic attack on the aromatic ring. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Relates to the molecule's ability to accept electrons, influencing interactions with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and binding interactions with polar targets. |
| MEP Analysis | Maps the electrostatic potential onto the electron density surface. | Visually predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net |
Table 1: Key parameters typically determined from quantum chemical calculations and their significance.
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. acs.org This approach is central to structure-based drug design.
The 6-ethynyl-1H-indole scaffold has been identified as a critical component in the development of potent kinase inhibitors. nih.gov Specifically, a series of C-3-substituted 6-ethynyl-1H-indole derivatives were investigated as inhibitors of p21-activated kinase 4 (PAK4), a protein implicated in cancer progression. nih.gov Guided by X-ray crystallography and structure-based design, researchers optimized these indole derivatives to achieve high potency and selectivity. nih.gov
In these studies, docking simulations would be used to place the indole derivative into the active site of the PAK4 protein. The software calculates the most favorable binding poses and estimates the binding affinity, often expressed as a scoring function or a predicted inhibitory constant (Ki). These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For example, analysis of related indole-based inhibitors has shown stable interactions with hinge residues in the kinase binding pocket. researchgate.net
The research on PAK4 inhibitors demonstrated that modifications at the C-3 position of the 6-ethynyl-1H-indole core, as well as substitutions on other parts of the molecule, significantly influenced binding affinity. nih.gov This highlights how molecular modeling can guide synthetic chemistry to produce more effective and selective inhibitors.
| Compound Class | Modification on 6-ethynyl-1H-indole Scaffold | Target | Reported Inhibitory Potency (Ki) |
| Indole Analogue 5 | Core structure with specific C-3 substitution. | PAK4 | 0.066 µmol/L nih.gov |
| Indazole Analogue 6 | Isosteric replacement of indole with indazole. | PAK4 | Slight increase in potency vs. Cmpd 5 nih.gov |
| 5-Azaindole Analogue 8 | Isosteric replacement of indole with 5-azaindole. | PAK4 | 0.013 µmol/L (most potent bioisostere) nih.gov |
| 7-Azaindole Analogue 9 | Isosteric replacement of indole with 7-azaindole. | PAK4 | Significant decrease in activity vs. Cmpd 5 nih.gov |
| Amide Analogue 41 | Hydrophilic substitution at C-3 position. | PAK4 | 14 nmol/L nih.gov |
Table 2: Structure-Activity Relationship (SAR) data for inhibitors based on the 6-ethynyl-1H-indole scaffold targeting PAK4. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of a system over time. researchgate.net An MD simulation can track the dynamic behavior of the this compound molecule, either in solution or bound to a biological target. These simulations provide a detailed picture of conformational flexibility, solvent interactions, and the stability of ligand-protein complexes. researchgate.net
For instance, when an indole-based inhibitor is docked into its protein target, an MD simulation can be run for nanoseconds or even microseconds to assess whether the predicted binding pose is stable. researchgate.net The simulation can reveal how water molecules mediate interactions, how parts of the ligand and protein fluctuate, and the persistence of key hydrogen bonds and hydrophobic contacts over time. researchgate.net This provides a more realistic and dynamic view of the binding event than the static picture offered by molecular docking alone.
| Feature | Description | Relevance to this compound |
| Indole Ring Planarity | The degree to which the atoms of the bicyclic indole core lie in the same plane. | The core is expected to be nearly planar, providing a rigid scaffold for substituents. iucr.org |
| Rotatable Bonds | Bonds that allow free rotation of attached groups (e.g., around the ethynyl (B1212043) C-C bond). | The primary source of conformational flexibility, influencing how the molecule fits into a binding site. |
| Dihedral Angles | Angles between planes defined by sets of four atoms; used to define specific conformations. | Key descriptors in conformational analysis (e.g., the orientation of a C-3 substituent relative to the indole plane). |
| Solvent Effects | The influence of the surrounding solvent on molecular conformation and stability. | MD simulations can explicitly model solvent to provide a more accurate assessment of conformational preferences. whiterose.ac.uk |
Table 3: Key aspects of conformational analysis and their application to understanding the structure of this compound.
Future Research Directions and Outlook
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for unlocking the full potential of 6-ethynyl-1-methyl-1H-indole. Future research will likely focus on optimizing existing methods and exploring novel catalytic systems to access this compound and its derivatives.
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are anticipated to be a cornerstone of synthetic strategies. nih.govrsc.orgresearchgate.net This reaction allows for the direct introduction of the ethynyl (B1212043) group at the 6-position of a pre-functionalized 1-methyl-1H-indole core, such as 6-bromo-1-methyl-1H-indole. Future work could focus on developing more sustainable and efficient catalytic systems, including the use of copper co-catalysts or novel phosphine (B1218219) ligands to improve reaction yields and reduce catalyst loading. mdpi.com
Furthermore, the exploration of catalytic cyclization reactions presents another promising avenue. snnu.edu.cnmdpi.comacs.org Tandem Sonogashira-cyclization reactions, starting from readily available ortho-alkynylanilines, could provide a streamlined approach to constructing the substituted indole (B1671886) core in a single pot. researchgate.net Investigating various transition metal catalysts, such as palladium, ruthenium, or gold, could lead to the discovery of highly regioselective and enantioselective cyclization methods. snnu.edu.cnacs.org
The table below outlines potential synthetic strategies that warrant further investigation.
| Synthetic Strategy | Key Reaction | Potential Advantages |
| Linear Synthesis | Sonogashira Coupling | High functional group tolerance, well-established methodology. |
| Convergent Synthesis | Catalytic Cyclization of Alkynylanilines | Rapid assembly of the indole core, potential for stereocontrol. snnu.edu.cn |
| Domino Reactions | Tandem Sonogashira-Cyclization | Increased efficiency, reduced purification steps. researchgate.net |
Discovery of New Biological Activities and Targets
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous indole-containing compounds exhibiting a wide range of biological activities. openmedicinalchemistryjournal.com The introduction of an ethynyl group at the 6-position of the 1-methyl-1H-indole core opens up new possibilities for discovering novel therapeutic agents.
Future research should focus on a systematic evaluation of the biological activity of this compound and its derivatives. High-throughput screening against a diverse panel of biological targets, including enzymes, receptors, and protein-protein interactions, could identify initial lead compounds. nih.gov The ethynyl group can act as a pharmacophore, participating in key interactions with biological targets, or serve as a handle for further functionalization to optimize potency and selectivity.
A particularly exciting area of exploration is the application of this compound in bioorthogonal chemistry. wikipedia.orgacs.orgru.nlnih.gov The terminal alkyne can undergo highly specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), within a biological environment without interfering with native biochemical processes. alliedacademies.orgnih.govorganic-chemistry.orgnih.govmdpi.com This allows for the precise labeling and tracking of biomolecules, such as proteins and lipids, in living cells. nih.gov
The following table summarizes potential biological applications for future investigation.
| Research Area | Potential Application | Rationale |
| Drug Discovery | Identification of novel anticancer, antimicrobial, or antiviral agents. | The indole nucleus is a common motif in many approved drugs. openmedicinalchemistryjournal.com |
| Chemical Biology | Development of chemical probes for target identification and validation. | The ethynyl group allows for covalent modification of target proteins. |
| Bioorthogonal Chemistry | In vivo imaging and tracking of biomolecules. | The alkyne functionality enables specific ligation with azide-modified probes. acs.orgru.nlnih.gov |
Development of this compound as a Core Scaffold for Advanced Materials
The unique electronic and photophysical properties of indole derivatives make them attractive building blocks for the development of advanced organic materials. nih.gov The incorporation of an ethynyl group provides a versatile handle for creating extended π-conjugated systems, which are essential for applications in organic electronics. acs.org
Future research could explore the synthesis of polymers and oligomers containing the this compound moiety. mdpi.com Sonogashira polymerization, for instance, could be employed to create novel conjugated polymers with tunable electronic and optical properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comuwaterloo.ca
The investigation of the photophysical properties of this compound and its derivatives is also a crucial area for future research. beilstein-journals.orgnih.govmdpi.comresearchgate.net The indole nucleus is inherently fluorescent, and the introduction of an ethynyl group can significantly influence the absorption and emission characteristics. nih.govmdpi.com This opens up possibilities for designing novel fluorescent probes for sensing and imaging applications. For example, derivatives of this compound could be developed as fluorescent chemosensors for the detection of metal ions or biologically relevant anions. mdpi.comnih.govacs.org
The table below highlights potential applications in materials science.
| Application Area | Material Type | Key Property |
| Organic Electronics | Conjugated Polymers/Oligomers | Tunable HOMO/LUMO levels, charge transport. acs.orgmdpi.com |
| Photonics | Fluorescent Dyes and Probes | High quantum yield, sensitivity to environmental changes. nih.govmdpi.comnih.gov |
| Non-linear Optics | Push-Pull Chromophores | Large second-order non-linear optical response. acs.org |
Interdisciplinary Research with Other Scientific Fields
The versatility of this compound makes it an ideal candidate for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
Collaborations between synthetic organic chemists and biologists will be essential for exploring the full therapeutic potential of this compound. The design and synthesis of novel derivatives, guided by computational modeling and biological screening, could lead to the development of next-generation drugs. nih.govmdpi.com
In the realm of materials science, partnerships between chemists and physicists will be crucial for understanding the fundamental electronic and optical properties of materials derived from this compound. This knowledge will be vital for the rational design of high-performance organic electronic devices.
Furthermore, the application of this compound in bioorthogonal chemistry represents a truly interdisciplinary endeavor, requiring expertise in synthetic chemistry, cell biology, and advanced imaging techniques. The development of novel bioorthogonal probes and their application to complex biological questions will undoubtedly be a fruitful area of future research. researchgate.netnih.govnih.govbeilstein-journals.orgrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Ethynyl-1-methyl-1H-indole, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common approach involves Sonogashira coupling, where 1-methyl-6-iodoindole reacts with ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. Solvent systems like tetrahydrofuran (THF) or dimethylformamide (DMF) are used under inert atmospheres. Post-reaction, desilylation with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne. Key optimization parameters include catalyst loading (0.5–5 mol%), temperature (60–80°C), and reaction time (12–24 hr). Purity is confirmed via TLC and column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is this compound characterized spectroscopically, and what diagnostic peaks are critical for validation?
- Methodological Answer :
- ¹H NMR : The ethynyl proton appears as a singlet at δ 2.8–3.2 ppm. The methyl group at N1 resonates as a singlet at δ 3.6–3.8 ppm. Indole protons (H-2, H-4, H-5, H-7) show distinct splitting patterns in δ 6.9–7.5 ppm.
- ¹³C NMR : The sp-hybridized ethynyl carbons appear at δ 70–80 ppm (C≡C), with the methyl carbon at δ 30–35 ppm.
- IR : A sharp C≡C stretch at ~2100–2150 cm⁻¹ confirms the ethynyl group.
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₁₁H₉N). Discrepancies >2 ppm require re-evaluation of synthetic steps .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using SHELXTL or SHELXL software . Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Key steps:
- Data Collection : High-resolution (<0.8 Å) data at 100 K.
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
- Validation : Check for R-factor convergence (<5%), electron density residuals, and Hirshfeld surface analysis. Structural ambiguities (e.g., rotational disorder in the ethynyl group) are resolved using TWINABS for twinned data .
Q. What statistical approaches are recommended for analyzing contradictory biological activity data in this compound analogs?
- Methodological Answer : Contradictions in IC₅₀ values or selectivity profiles require:
- Multivariate Analysis : Principal Component Analysis (PCA) to identify outliers in datasets (e.g., biological replicates).
- Dose-Response Modeling : Four-parameter logistic curves (GraphPad Prism) to assess potency and efficacy.
- Error Source Evaluation : Quantify technical vs. biological variability via ANOVA. For cell-based assays, normalize data to internal controls (e.g., ATP levels via CellTiter-Glo®) to mitigate plate-to-plate variation .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Optimization : Replace the ethynyl group with polar substituents (e.g., hydroxyl or amine) to improve aqueous solubility. LogP values are calculated via HPLC-derived retention times.
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. CYP450 inhibition is assessed using fluorogenic substrates.
- In Silico Modeling : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies critical binding interactions. ADME predictions are performed using SwissADME .
Experimental Design & Data Presentation
Q. What criteria define a robust research question for investigating this compound in neurodegenerative disease models?
- Methodological Answer : A hypothesis-driven research question must specify:
- Independent Variable : Concentration or structural variant of the compound.
- Dependent Variable : Quantifiable outcomes (e.g., tau phosphorylation inhibition in SH-SY5Y cells).
- Controls : Include vehicle (DMSO) and positive controls (e.g., kinase inhibitors).
- Biological Relevance : Link to disease mechanisms (e.g., Aβ aggregation in Alzheimer’s). Example: “How does this compound modulate JNK3 kinase activity in primary neuronal cultures, and what is the associated neuroprotective effect?” .
Q. How should raw and processed data be presented to ensure reproducibility in publications?
- Methodological Answer :
- Raw Data : Deposit in public repositories (e.g., Zenodo) with unique DOIs. Include NMR FID files, crystallographic CIFs, and LC-MS chromatograms.
- Processed Data : Tables must report mean ± SD (n ≥ 3), with statistical significance annotated (e.g., *p < 0.05). Chromatograms should display baseline resolution (R > 1.5).
- Appendix : Include detailed synthetic protocols, instrument calibration logs, and outlier exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
